Methyl 6-chloro-4-(trifluoromethyl)nicotinate
Overview
Description
“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is a chemical compound with the CAS Number: 261635-79-4 . Its molecular weight is 239.58 . The IUPAC name for this compound is “methyl 6-chloro-4-(trifluoromethyl)nicotinate” and its Inchi Code is "1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3" .
Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is represented by the linear formula: C8H5ClF3NO2 . This compound contains carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis
“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is a liquid at room temperature . It should be stored in an inert atmosphere at a temperature between 2-8°C . The flash point of this compound is 110.9°C .Scientific Research Applications
Synthesis and Development
Methyl 6-chloro-4-(trifluoromethyl)nicotinate is a key intermediate in the synthesis of novel anti-infective agents. A safe and economical synthesis method has been developed, highlighting its significance in pharmaceutical manufacturing. This synthesis process uses a trifluoromethylation strategy, employing an inexpensive system combining methyl chlorodifluoroacetate (MCDFA), KF, and CuI, showcasing its utility in large-scale production (J. Mulder et al., 2013).
Metabolic Pathways in Plants
Research on the metabolism of nicotinamide in plants has revealed that it is used for the synthesis of pyridine nucleotides, likely after conversion to nicotinic acid. Studies indicate the incorporation of nicotinamide into trigonelline and nicotinic acid 1N-glucoside, with trigonelline formation varying between plant species and organs. This suggests a broader role of methyl 6-chloro-4-(trifluoromethyl)nicotinate and its derivatives in plant metabolism and potential applications in agricultural biotechnology (Ayu Matsui et al., 2007).
Nanocatalyst Development
Fe3O4@Nico-Ag magnetically recyclable nanocatalysts, utilizing nicotinic acid as a linker, have shown efficient catalytic activity for the reduction of azo dyes. This innovative application demonstrates the potential of methyl 6-chloro-4-(trifluoromethyl)nicotinate derivatives in environmental remediation, specifically in treating industrial dye pollutants. The nanocatalyst's magnetic recyclability further emphasizes its sustainability and practicality in industrial applications (U. Kurtan et al., 2016).
Therapeutic Research
1-Methylnicotinamide, a derivative of nicotinamide, has shown promising therapeutic potential against acute gastric lesions induced by stress, highlighting a novel application of methyl 6-chloro-4-(trifluoromethyl)nicotinate derivatives in gastrointestinal health. The study demonstrates the compound's mechanisms involving the enhancement of prostacyclin, sensory nerves, and antioxidative enzymes, suggesting a multifaceted approach to gastrointestinal protection and therapy (T. Brzozowski et al., 2008).
Antinociceptive Activity
Methyl nicotinate, related to methyl 6-chloro-4-(trifluoromethyl)nicotinate, has been studied for its antinociceptive activity, offering insights into potential pain management applications. The compound was found to exhibit both peripheral and central antinociceptive effects in preclinical models, suggesting its utility in developing new analgesic drugs (O. Erharuyi et al., 2015).
Safety And Hazards
“Methyl 6-chloro-4-(trifluoromethyl)nicotinate” is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water . If inhaled, remove the person to fresh air and keep comfortable for breathing .
properties
IUPAC Name |
methyl 6-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)4-3-13-6(9)2-5(4)8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJDLJIDLYBQQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379532 | |
Record name | METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-4-(trifluoromethyl)nicotinate | |
CAS RN |
261635-79-4 | |
Record name | METHYL 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloro-4-(trifluoromethyl)nicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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